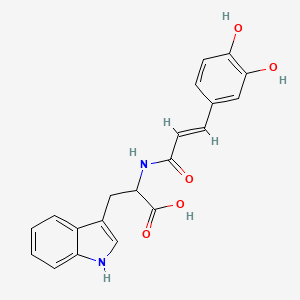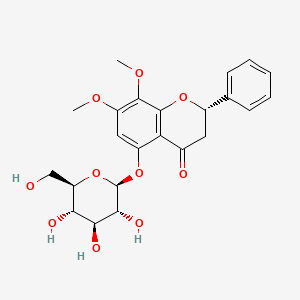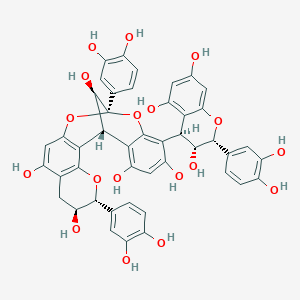![molecular formula C12H14N2O5 B1649332 N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine CAS No. 23632-73-7](/img/structure/B1649332.png)
N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine
Overview
Description
N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine is a derivative of the amino acid asparagine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The benzyloxycarbonyl group is a common protecting group in organic synthesis, particularly in the synthesis of peptides and proteins, due to its stability under a variety of reaction conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine typically involves the protection of the amino group of L-asparagine with a benzyloxycarbonyl group. This can be achieved by reacting L-asparagine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an aqueous or organic solvent at room temperature.
Industrial Production Methods
On an industrial scale, the production of N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the protection reaction and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong acids or bases.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.
Acidic or Basic Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide can be used to remove the benzyloxycarbonyl group.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include L-asparagine (after deprotection) and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine has several applications in scientific research:
Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides and proteins, allowing for selective deprotection and coupling reactions.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and other biochemical processes.
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Industrial Applications: The compound is used in the production of various biochemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N2-[(Benzyloxy)carbonyl]-L-alpha-asparagine primarily involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. When the protecting group is removed, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-glutaminylglycine: Another protected amino acid used in peptide synthesis.
N-Benzyloxycarbonyl-L-proline: Used as a protected amino acid in the synthesis of peptides and proteins.
N-Benzyloxycarbonyl-L-serine-betalactone: Used in the synthesis of beta-lactam antibiotics and other bioactive compounds.
Uniqueness
N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine is unique due to its specific structure and the presence of the asparagine residue, which imparts distinct properties in peptide synthesis. Its stability and ease of deprotection make it a valuable tool in organic synthesis, particularly in the preparation of complex peptides and proteins.
Properties
IUPAC Name |
(3S)-4-amino-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-11(17)9(6-10(15)16)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOUDXRCOBYEFV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563406 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23632-73-7 | |
| Record name | (3S)-4-Amino-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23632-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)
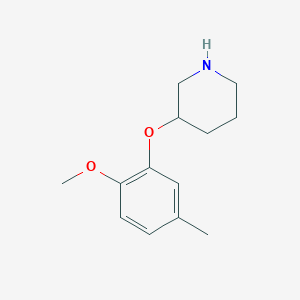


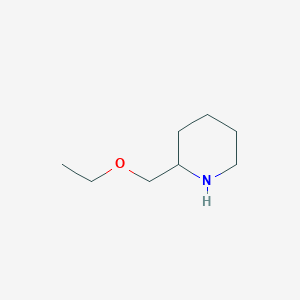
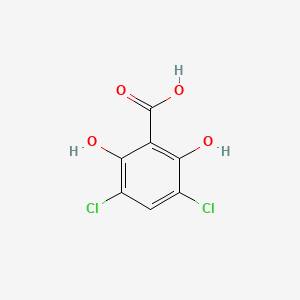
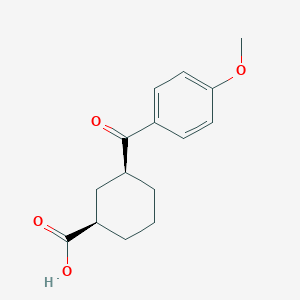
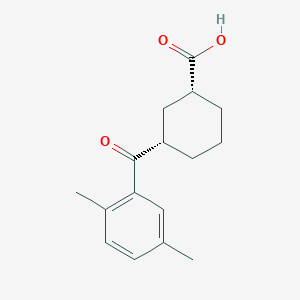
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)


